molecular formula C12H15Cl B1421500 2-Chloro-5-(4-methylphenyl)-1-pentene CAS No. 1143461-43-1

2-Chloro-5-(4-methylphenyl)-1-pentene

Cat. No. B1421500
CAS RN: 1143461-43-1
M. Wt: 194.7 g/mol
InChI Key: UIXCNRNXFCZITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methylphenyl)-1-pentene, also known as 2-chloro-5-methyl-1-phenylpent-1-ene, is a synthetic organic compound with a chemical formula of C10H13Cl. It is a colorless liquid with a characteristic odor. It is a volatile organic compound (VOC) and can be used as a solvent in chemical synthesis. It is also used in the production of certain pharmaceuticals, such as antibiotics and antifungals.

Scientific Research Applications

Antiviral Activity

The compound 2-Chloro-5-(4-methylphenyl)-1-pentene may serve as a precursor in the synthesis of sulfonamide derivatives, which have been reported to possess antiviral properties. For instance, certain sulfonamide derivatives with a 1,3,4-thiadiazole moiety have shown potential against tobacco mosaic virus . This suggests that derivatives of 2-Chloro-5-(4-methylphenyl)-1-pentene could be synthesized and tested for their efficacy in inhibiting viral infections in plants.

Antifungal and Antibacterial Properties

Sulfonamide derivatives, which can be synthesized from compounds like 2-Chloro-5-(4-methylphenyl)-1-pentene, have also demonstrated antifungal and antibacterial activities . These properties make them suitable for research into new treatments for fungal and bacterial infections, potentially leading to the development of new classes of antibiotics and antifungals.

Carbonic Anhydrase Inhibition

The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which can be derived from 2-Chloro-5-(4-methylphenyl)-1-pentene, can produce compounds that act as carbonic anhydrase inhibitors . This activity is significant for medical applications, particularly in the treatment of glaucoma, edema, and certain neurological disorders.

Anticancer Research

Indole derivatives, which can be synthesized from compounds structurally related to 2-Chloro-5-(4-methylphenyl)-1-pentene, have shown a wide range of biological activities, including anticancer properties . Research into the modification of 2-Chloro-5-(4-methylphenyl)-1-pentene to create indole derivatives could contribute to the discovery of new anticancer agents.

Anti-Inflammatory Applications

The biological potential of indole derivatives also extends to anti-inflammatory activities . By synthesizing indole derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene, researchers can explore their use in the development of anti-inflammatory medications, which could lead to treatments for conditions like arthritis and other inflammatory diseases.

Antidiabetic and Antimalarial Potential

Indole derivatives have been associated with antidiabetic and antimalarial activities . This opens up avenues for the use of 2-Chloro-5-(4-methylphenyl)-1-pentene in the synthesis of new compounds that could be tested for their effectiveness in treating diabetes and malaria.

Herbicidal Properties

The synthesis of sulfonamide derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene could lead to the development of new herbicides . These compounds could be designed to target specific weeds or invasive plants, providing a more environmentally friendly approach to agriculture.

Neurological Applications

Given the potential of sulfonamide derivatives to act as carbonic anhydrase inhibitors, there is a possibility for their application in neurological research . They could be used to study various neurological pathways and disorders, contributing to a better understanding of diseases like Alzheimer’s and Parkinson’s.

properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCNRNXFCZITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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